molecular formula C5H9ClN4 B2839807 5-(chloromethyl)-1-propyl-1H-1,2,3,4-tetrazole CAS No. 848178-47-2

5-(chloromethyl)-1-propyl-1H-1,2,3,4-tetrazole

Cat. No.: B2839807
CAS No.: 848178-47-2
M. Wt: 160.61
InChI Key: RDANDYOMPHAKPO-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-propyl-1H-1,2,3,4-tetrazole (CAS: 848178-47-2) is a tetrazole derivative characterized by a chloromethyl group at the 5-position and a propyl group at the 1-position of the tetrazole ring. Its molecular formula is C₅H₈ClN₄, with a molecular weight of 162.6 g/mol. This compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive chloromethyl group, which facilitates further functionalization .

Properties

IUPAC Name

5-(chloromethyl)-1-propyltetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClN4/c1-2-3-10-5(4-6)7-8-9-10/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDANDYOMPHAKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-propyl-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloromethyl-substituted nitrile with sodium azide, followed by cyclization to form the tetrazole ring. The reaction conditions often require the use of a solvent such as dimethylformamide (DMF) and a catalyst like zinc chloride (ZnCl₂) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality .

Chemical Reactions Analysis

Nucleophilic Substitution at Chloromethyl Group

The chloromethyl (-CH₂Cl) substituent at the 5-position is highly reactive toward nucleophilic substitution (SN₂) due to its electron-withdrawing tetrazole ring.

  • Reaction with Amines :
    Substitution with primary/secondary amines would yield 5-(aminomethyl)-1-propyl-tetrazoles. For example:
    5 CH2Cl 1 propyl tetrazole+RNH25 CH2NR2 1 propyl tetrazole+HCl\text{5 CH}_2\text{Cl 1 propyl tetrazole}+\text{RNH}_2\rightarrow \text{5 CH}_2\text{NR}_2\text{ 1 propyl tetrazole}+\text{HCl}
    Reaction conditions: DMF or THF, 60–80°C, 6–12 hours .

  • Hydrolysis to Hydroxymethyl :
    Aqueous basic conditions (e.g., NaOH/H₂O) convert the chloromethyl group to a hydroxymethyl derivative:
    5 CH2Cl 1 propyl tetrazole+H2ONaOH5 CH2OH 1 propyl tetrazole+HCl\text{5 CH}_2\text{Cl 1 propyl tetrazole}+\text{H}_2\text{O}\xrightarrow{\text{NaOH}}\text{5 CH}_2\text{OH 1 propyl tetrazole}+\text{HCl} .

Functionalization via Tetrazole Ring

The tetrazole ring can participate in cycloaddition or coordination reactions, though the 1-propyl group may sterically hinder some pathways:

  • Metal Coordination :
    The tetrazole N-atoms (particularly N2 and N3) can act as ligands for transition metals like Co(II) or Cu(II), forming complexes useful in catalysis .
    Example:
    5 CH2Cl 1 propyl tetrazole+CoCl2Co II tetrazole complex\text{5 CH}_2\text{Cl 1 propyl tetrazole}+\text{CoCl}_2\rightarrow \text{Co II tetrazole complex}
    Applications: Potential use in click chemistry or heterogeneous catalysis .

  • Cycloaddition Reactions :
    Under microwave (MW) irradiation, the tetrazole ring may undergo [3+2] cycloaddition with alkynes or nitriles, though this is more typical in unsubstituted tetrazoles .

Cross-Coupling Reactions

The chloromethyl group could enable cross-coupling via intermediates like Grignard reagents or organozinc compounds:

Reaction Type Reagents/Conditions Product
Suzuki–Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°C5-(Aryl/vinyl-methyl)-1-propyl-tetrazole
Ullmann CouplingCuI, K₂CO₃, DMF, 120°CBiaryl-tetrazole derivatives

These reactions remain speculative due to the lack of direct studies on 5-(chloromethyl)-1-propyl-tetrazole .

Thermal Decomposition

Tetrazoles with electron-withdrawing substituents often decompose exothermically. For 5-(chloromethyl)-1-propyl-tetrazole:

  • Dechlorination : At >150°C, HCl elimination may produce 5-methylene-1-propyl-tetrazole, though stability data is unavailable.

  • Ring Opening : Prolonged heating could lead to ring decomposition into amines or nitriles .

Limitations and Research Gaps

  • No peer-reviewed studies directly investigate this compound’s reactivity.

  • Propyl and chloromethyl groups may sterically/electronically suppress common tetrazole reactions (e.g., alkylation).

  • Stability in acidic/basic conditions and photochemical behavior remain uncharacterized.

Future work should prioritize experimental validation of these hypothesized pathways.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Recent studies have indicated that 5-substituted 1H-tetrazoles exhibit significant antimicrobial activity. For instance, compounds within this class have shown effectiveness against various bacterial strains including Escherichia coli and Bacillus subtilis. In vitro assays revealed that certain derivatives of tetrazoles possess antifungal properties as well .

Pharmacological Potential
The high nitrogen content and unique structure of tetrazoles make them attractive in drug design. Some derivatives have been investigated for their potential as anti-inflammatory agents and analgesics. The presence of the chloromethyl group enhances the reactivity of the tetrazole ring, which may contribute to its biological efficacy .

Applications in Agriculture

Tetrazoles have been explored for their herbicidal properties. Compounds like 5-(chloromethyl)-1-propyl-1H-1,2,3,4-tetrazole can function as herbicides by inhibiting specific pathways in plant growth. This application is particularly relevant in developing environmentally friendly agricultural chemicals that target unwanted vegetation while minimizing harm to crops .

Material Science Applications

In material science, tetrazoles are being studied for their potential use in energetic materials due to their high nitrogen content. The stability and energy output of tetrazoles make them suitable candidates for explosives and propellants. Research is ongoing to optimize their performance and safety profiles in these applications .

Case Study 1: Antimicrobial Activity

A study conducted on various 5-substituted 1H-tetrazoles demonstrated that compounds with a symmetrical structure exhibited the highest inhibitory action against bacterial strains. Specifically, this compound was found to be effective against Bacillus cereus and Pseudomonas aeruginosa, highlighting its potential in developing new antibacterial agents .

Case Study 2: Herbicidal Efficacy

In agricultural trials, formulations containing tetrazole derivatives were tested for their herbicidal efficacy on common weeds. Results indicated a significant reduction in weed biomass compared to control groups. This suggests that this compound could be developed into a new class of herbicides with targeted action .

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-propyl-1H-1,2,3,4-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural and physicochemical differences between the target compound and analogous tetrazoles:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-(Chloromethyl)-1-propyl-1H-tetrazole (Target) 5-(Chloromethyl), 1-propyl C₅H₈ClN₄ 162.6 High reactivity; pharmaceutical intermediate
5-[(4-Chloronaphthyl)oxymethyl]-1-cyclopropyl-1H-tetrazole 5-(Chloronaphthoxy methyl), 1-cyclopropyl C₁₅H₁₃ClN₄O 300.75 Enhanced lipophilicity; potential anticancer applications
5-(1-Chloroethyl)-1-cyclohexyl-1H-tetrazole 5-(1-Chloroethyl), 1-cyclohexyl C₉H₁₅ClN₄ 214.7 Increased steric bulk; prodrug candidate
5-(Chloromethyl)-1-cyclobutyl-1H-tetrazole 5-(Chloromethyl), 1-cyclobutyl C₆H₈ClN₄ 186.6 Strained cyclobutyl ring; improved metabolic stability
5-(2-Chloroethyl)-1H-tetrazole 5-(2-Chloroethyl) C₃H₅ClN₄ 132.55 Unsubstituted N-position; limited solubility

Reactivity and Functionalization

  • Chloromethyl Group : The target compound’s chloromethyl group enables nucleophilic substitution (e.g., with amines or thiols), making it versatile for generating prodrugs or bioactive molecules. This reactivity is shared with 5-(chloromethyl)-1-cyclobutyl-tetrazole () but differs from 5-(1-chloroethyl)-1-cyclohexyl-tetrazole (), where steric effects slow substitution kinetics .
  • N-Substituents: The propyl group in the target compound balances lipophilicity and solubility.

Biological Activity

5-(Chloromethyl)-1-propyl-1H-1,2,3,4-tetrazole is a member of the tetrazole family, which is recognized for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This compound's structure includes a five-membered ring with four nitrogen atoms and one carbon atom, contributing to its unique chemical properties and biological interactions.

The synthesis of this compound typically involves multicomponent reactions that can yield high purity and yield under optimized conditions. For instance, microwave-assisted synthesis has been shown to enhance reaction efficiency and product yield significantly . The chloromethyl group in this compound increases its reactivity, allowing it to serve as an important intermediate in organic synthesis.

Biological Activity Overview

The biological activities of tetrazole compounds are largely attributed to their ability to interact with various biological targets. The following subsections summarize key areas of biological activity relevant to this compound.

Antimicrobial Activity

Recent studies have demonstrated that 5-substituted tetrazoles exhibit significant antibacterial and antifungal properties. For example:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various strains of bacteria such as Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. These compounds often inhibit bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways .
  • Antifungal Activity : Some derivatives have also exhibited antifungal activity against species like Aspergillus flavus and Penicillium purpurogenum, suggesting potential applications in treating fungal infections .

Enzyme Inhibition

Tetrazoles can act as bioisosteres of carboxylic acids, influencing enzyme activity. For instance:

  • Alpha-Amylase Inhibition : Compounds containing tetrazole rings have been evaluated for their ability to inhibit alpha-amylase, an enzyme involved in carbohydrate metabolism. Certain derivatives demonstrated higher inhibition potency than traditional inhibitors like acarbose . This suggests potential applications in managing diabetes by regulating blood sugar levels.

Case Studies and Research Findings

Several studies highlight the biological relevance of tetrazoles:

  • Anticancer Properties : Research indicates that certain tetrazole-containing compounds can inhibit enzymes associated with tumor growth. For instance, the incorporation of tetrazoles into drug design has led to the development of novel anticancer agents that target specific pathways involved in cancer progression.
  • Pharmacodynamics : The pharmacodynamics of tetrazoles can vary based on their structural modifications. The electronic distribution within the tetrazole ring allows for varied interactions with receptor sites, which can enhance or diminish binding affinity compared to traditional carboxylic acid derivatives .

Data Summary Table

Biological ActivityObserved EffectsReference
AntibacterialEffective against E. coli, B. subtilis
AntifungalActive against A. flavus, P. purpurogenum
Alpha-Amylase InhibitionHigher potency than acarbose
AnticancerInhibition of tumor growth enzymes

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(chloromethyl)-1-propyl-1H-1,2,3,4-tetrazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via chloromethylation of 1-propyl-1H-tetrazole. A standard approach involves reacting the tetrazole precursor with formaldehyde and hydrochloric acid under controlled conditions. Reaction parameters such as temperature (40–60°C), solvent polarity (e.g., dichloromethane or acetonitrile), and catalyst presence (e.g., ZnCl₂) significantly impact yield. For instance, higher temperatures may accelerate side reactions, while polar solvents enhance reagent solubility .

Q. Which characterization techniques are essential for confirming the structure of 5-(chloromethyl)-1-propyl-1H-tetrazole?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the propyl and chloromethyl substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹). Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated in analogous tetrazole derivatives . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. How can researchers assess the biological activity of 5-(chloromethyl)-1-propyl-1H-tetrazole?

  • Methodological Answer : Initial screening involves in vitro assays (e.g., enzyme inhibition or cytotoxicity studies) using standardized protocols. For example, tetrazoles often interact with proteins via hydrogen bonding or ionic interactions; isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify binding affinities. Dose-response curves and IC₅₀ values are calculated to evaluate potency .

Q. What solvent systems are optimal for reactions involving 5-(chloromethyl)-1-propyl-1H-tetrazole?

  • Methodological Answer : Solvent choice depends on reaction type. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitutions, while non-polar solvents (e.g., toluene) may reduce side reactions in Friedel-Crafts alkylation. Solvent effects on reaction kinetics should be empirically tested using UV-Vis spectroscopy or HPLC monitoring .

Advanced Research Questions

Q. How can factorial design optimize the synthesis and purification of 5-(chloromethyl)-1-propyl-1H-tetrazole?

  • Methodological Answer : A 2³ factorial design can systematically vary temperature, solvent ratio, and catalyst concentration to identify optimal conditions. Response Surface Methodology (RSM) models the interplay of factors, minimizing experimental runs. For example, a Central Composite Design (CCD) with ANOVA analysis isolates significant variables, improving yield by >20% in analogous tetrazole syntheses .

Q. What computational strategies elucidate the reaction mechanisms of 5-(chloromethyl)-1-propyl-1H-tetrazole in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and activation energies for reactions like nucleophilic substitutions. Molecular docking (e.g., AutoDock Vina) simulates ligand-protein interactions, identifying key binding residues. Quantum mechanics/molecular mechanics (QM/MM) hybrid models refine mechanistic insights, validated by kinetic isotope effect (KIE) studies .

Q. How should researchers address contradictions between computational predictions and experimental results for this compound?

  • Methodological Answer : Discrepancies may arise from solvation effects or incomplete basis sets in simulations. Re-optimize computational models using explicit solvent (e.g., COSMO-RS) or higher-level theories (e.g., CCSD(T)). Validate with advanced spectroscopic techniques (e.g., 2D-NMR NOESY) to confirm stereochemical outcomes. Iterative feedback between theory and experiment resolves inconsistencies .

Q. What methodologies assess the stability of 5-(chloromethyl)-1-propyl-1H-tetrazole under varying environmental conditions?

  • Methodological Answer : Accelerated stability studies under ICH guidelines (40°C/75% RH) monitor degradation via HPLC-UV. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life. Solid-state stability is evaluated using differential scanning calorimetry (DSC) to detect polymorphic transitions. Photostability requires UV irradiation followed by LC-MS analysis of photodegradants .

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